Cas no 51484-73-2 (Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide)
51484-73-2 structure
Product Name:Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide
Numero CAS:51484-73-2
MF:C19H22N8O4S4
MW:554.689177036285
CID:375018
PubChem ID:6452453
Update Time:2025-04-19
Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide
- 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide,4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- harnosal
- 51484-73-2
- Sulfaethidole, sulfamethizole drug combination
- DTXSID80199461
- Sulfamethizole, sulfaethidole drug combination
- 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Benzenesulfonamide, 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-, mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
-
- Inchi: 1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13)
- Chiave InChI: SCFHVPCQMIYDHU-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)N)(NC1=NN=C(CC)S1)(=O)=O.S(C1C=CC(=CC=1)N)(NC1=NN=C(C)S1)(=O)=O
Proprietà calcolate
- Massa esatta: 554.064684
- Massa monoisotopica: 554.064684
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 711
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 269
Proprietà sperimentali
- Punto di ebollizione: 508.5°Cat760mmHg
- Punto di infiammabilità: 261.3°C
Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
51484-73-2 (Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide) Prodotti correlati
- 144-82-1(Sulfamethizole)
- 94-19-9(4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso